molecular formula C9H13ClN2O B6749171 N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylacetamide

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylacetamide

Cat. No.: B6749171
M. Wt: 200.66 g/mol
InChI Key: ZATPCJIZSSZTOY-UHFFFAOYSA-N
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Description

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylacetamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chloro-substituted pyrrole ring and an acetamide functional group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylacetamide typically involves the reaction of 4-chloro-1-methylpyrrole with N-methylacetamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by heating to facilitate the reaction. The reaction can be represented as follows:

4-chloro-1-methylpyrrole+N-methylacetamideK2CO3,Toluene,HeatThis compound\text{4-chloro-1-methylpyrrole} + \text{N-methylacetamide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Toluene}, \text{Heat}} \text{this compound} 4-chloro-1-methylpyrrole+N-methylacetamideK2​CO3​,Toluene,Heat​this compound

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N,3,3-trimethyl-2-oxo-1H-indole-6-carboxamide
  • 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
  • 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
  • Methyl 1H-pyrrole-2-carboxylate

Uniqueness

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its chloro-substituted pyrrole ring and acetamide group make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-7(13)11(2)6-9-4-8(10)5-12(9)3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATPCJIZSSZTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CC(=CN1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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